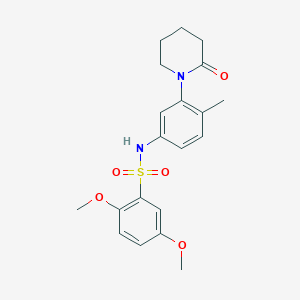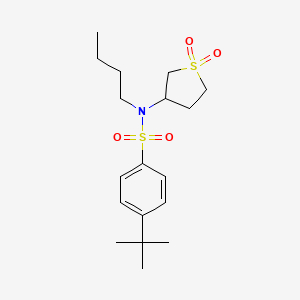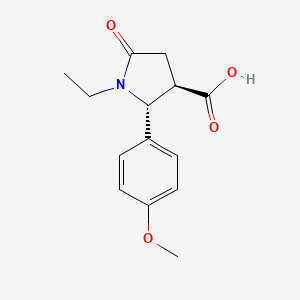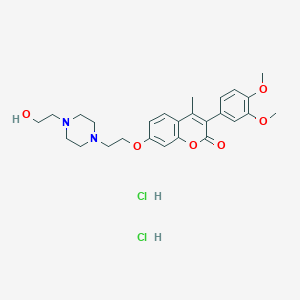![molecular formula C9H16BrO3P B2786926 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane CAS No. 2580250-25-3](/img/structure/B2786926.png)
1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . The pharmaceutical industry has recognized the three-dimensional carbon framework as a suitable bioisostere that can replace phenyl, tert-butyl, and alkyne functional groups, thus altering the pharmacokinetic properties .
Synthesis Analysis
The construction of BCP derivatives still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . Enantioselective intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh2(TCPTAD)4, were employed to forge new C–C bonds at the tertiary position of a variety of BCPs .Molecular Structure Analysis
Bicyclo[1.1.1]pentane is an organic compound, the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with formula C5H8 .Chemical Reactions Analysis
Highly strained molecules like BCPs can undergo direct C–H insertion without losing the integrity of their carbocyclic framework .Physical And Chemical Properties Analysis
The physical and chemical properties of BCPs can vary widely depending on the specific substituents attached to the BCP core .Mecanismo De Acción
Target of Action
1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane, also known as Diethyl (3-bromobicyclo[1.1.1]pentan-1-yl)phosphonate, is a derivative of bicyclo[1.1.1]pentanes (BCPs) . BCPs are utilized as bioisosteres for tert-butyl and aryl groups as well as internal alkynes . They have gained considerable momentum in drug development programs . The primary targets of this compound are likely to be the same biological molecules that interact with these groups.
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in the targets’ functionIt is known that bcps can undergo reactions involving radicals derived from diazo esters to perform an addition reaction onto [111]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Pharmacokinetics
It is known that bcps are used in drug development due to their high passive permeability, high water solubility, and improved metabolic stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane in lab experiments is its versatility. It can be used in a variety of reactions, which makes it an important compound for use in organic synthesis. However, one limitation is its low yield. The yield of the reaction is typically around 50%, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for further research on 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the use of this compound in the preparation of new bicyclic compounds for use in medicinal chemistry. Additionally, more research could be done on the mechanism of action of this compound to gain a better understanding of its chemical properties.
Métodos De Síntesis
The synthesis of 1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane involves the reaction of bicyclo[1.1.1]pentane with phosphorus oxychloride and diethylamine. The reaction is carried out under anhydrous conditions and at a low temperature. The product is then purified using column chromatography. The yield of the reaction is typically around 50%.
Aplicaciones Científicas De Investigación
1-Bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane has been studied extensively for its use in organic synthesis. It is a versatile compound that can be used in a variety of reactions. For example, it can be used as a reagent for the preparation of phosphonates, which are important compounds in medicinal chemistry. It can also be used in the preparation of other bicyclic compounds, such as spirocyclic compounds.
Propiedades
IUPAC Name |
1-bromo-3-diethoxyphosphorylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrO3P/c1-3-12-14(11,13-4-2)9-5-8(10,6-9)7-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZGPWQDWCCQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C12CC(C1)(C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)

![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)









